2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine
Overview
Description
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings The presence of a chloromethyl group at the 2-position and methyl groups at the 5 and 7 positions further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-chloromethylimidazo[1,2-a]pyridine with appropriate methylating agents under controlled conditions . The reaction conditions often involve the use of catalysts such as copper or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium selenocarboxylates and other nucleophiles, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Oxidation Reactions: Oxidized imidazo[1,2-a]pyrimidine derivatives.
Reduction Reactions: Reduced imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-Chloromethylimidazo[1,2-a]pyridine: Similar structure but lacks the methyl groups at the 5 and 7 positions.
5,7-Dimethylimidazo[1,2-a]pyrimidine: Similar structure but lacks the chloromethyl group.
Uniqueness: 2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDAULOGOZCZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690642-33-2 | |
Record name | 2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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